Cyclopropyl(propan-2-yl)azanium;chloride
Description
Cyclopropyl(propan-2-yl)azanium;chloride is a quaternary ammonium salt characterized by a cyclopropyl group and an isopropyl (propan-2-yl) group attached to a central nitrogen atom, with chloride as the counterion.
Properties
IUPAC Name |
cyclopropyl(propan-2-yl)azanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-5(2)7-6-3-4-6;/h5-7H,3-4H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIXXJOADHWACF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[NH2+]C1CC1.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl(propan-2-yl)azanium;chloride typically involves the reaction of cyclopropylamine with isopropyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control of reaction parameters and higher yields. The use of automated systems and reactors ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl(propan-2-yl)azanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding cyclopropyl ketones or alcohols.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of cyclopropylamines.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted cyclopropyl derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Cyclopropyl ketones or alcohols.
Reduction: Cyclopropylamines.
Substitution: Substituted cyclopropyl derivatives.
Scientific Research Applications
Cyclopropyl(propan-2-yl)azanium;chloride has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceutical formulations and drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclopropyl(propan-2-yl)azanium;chloride involves its interaction with molecular targets through its cyclopropyl and azanium groups. These interactions can lead to the formation of stable complexes or intermediates, which can then undergo further chemical transformations. The pathways involved in these reactions are often dependent on the specific conditions and reagents used.
Comparison with Similar Compounds
2-Cyclopropylpropan-2-amine Hydrochloride
Structure : A tertiary amine hydrochloride (C₆H₁₄ClN), lacking the quaternary nitrogen and chloride counterion found in the target compound.
Key Differences :
- Ionicity : Cyclopropyl(propan-2-yl)azanium;chloride is a fully ionized quaternary salt, whereas 2-cyclopropylpropan-2-amine hydrochloride is a protonated tertiary amine. This affects solubility and reactivity; quaternary salts are generally more stable in aqueous environments .
- Applications : Tertiary amine hydrochlorides are often intermediates in organic synthesis, while quaternary ammonium salts like the target compound may have applications as surfactants or antimicrobial agents .
[(1S,2R)-2-Phenyl-2-propan-2-yloxycarbonylcyclopropyl]methylazanium;chloride (CAS 105310-29-0)
Structure : Features a phenyl group and an isopropyl ester substituent on the cyclopropane ring, with a quaternary ammonium chloride group .
Key Differences :
- Functional Groups : The phenyl and ester groups in this compound increase lipophilicity compared to the simpler isopropyl and cyclopropyl substituents in the target compound. This could influence membrane permeability in biological applications.
Cetylpyridinium Chloride
Structure : A quaternary ammonium salt with a pyridinium ring and a cetyl (C₁₆) alkyl chain .
Key Differences :
- Applications : Cetylpyridinium chloride is widely used in antiseptics and mouthwashes due to its broad-spectrum antimicrobial activity. The target compound’s smaller size and cyclopropane ring may limit its utility in similar roles but could offer niche applications in catalysis or ionic liquids .
Comparative Data Table
| Property | This compound | 2-Cyclopropylpropan-2-amine Hydrochloride | [(1S,2R)-2-Phenyl-...]methylazanium;chloride | Cetylpyridinium Chloride |
|---|---|---|---|---|
| Molecular Formula | C₆H₁₃ClN | C₆H₁₄ClN | C₁₇H₂₄ClNO₂ | C₂₁H₃₈ClN |
| Ionic Character | Quaternary ammonium salt | Tertiary amine hydrochloride | Quaternary ammonium salt | Quaternary ammonium salt |
| Key Functional Groups | Cyclopropyl, isopropyl | Cyclopropyl, isopropyl | Phenyl, ester, cyclopropyl | Pyridinium, cetyl chain |
| Solubility (Predicted) | Moderate in water | High in polar solvents | Low in water (due to ester) | High in water |
| Potential Applications | Ionic liquids, catalysts | Synthetic intermediates | Pharmaceuticals | Antiseptics, surfactants |
Research Findings and Implications
- Stability: The cyclopropane ring in this compound introduces strain, which may reduce thermal stability compared to non-cyclic analogs like cetylpyridinium chloride. However, this strain could enhance reactivity in catalytic processes .
- Solubility : While quaternary ammonium salts are typically water-soluble, the isopropyl and cyclopropyl groups may limit solubility compared to cetylpyridinium chloride’s hydrophilic pyridinium ring .
- Synthetic Accessibility : The absence of complex functional groups (e.g., esters or phenyl rings) in the target compound suggests streamlined synthesis routes compared to [(1S,2R)-2-Phenyl-...]methylazanium;chloride .
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